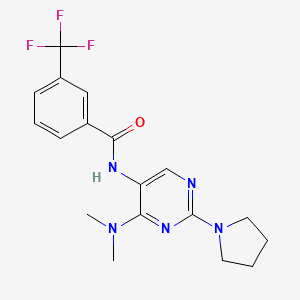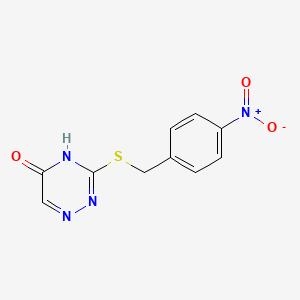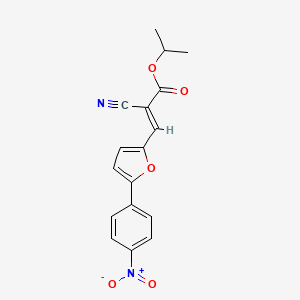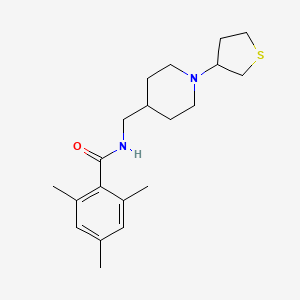![molecular formula C8H11N3O B2776765 N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 1248142-20-2](/img/structure/B2776765.png)
N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPA and has been synthesized through several methods.
Scientific Research Applications
Enaminones in Synthesis and Biological Applications
- Antitumor and Antimicrobial Activities : Enaminones, structurally related to N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide, have been utilized as key intermediates in the synthesis of substituted pyrazoles. These compounds exhibit significant antitumor and antimicrobial activities, suggesting their potential as therapeutic agents. The study conducted by Riyadh (2011) elaborates on the synthesis of novel N-arylpyrazole-containing enaminones and their transformation into various heterocyclic compounds, demonstrating cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil (Riyadh, 2011).
Fluorescent Probes and DNA Interaction
- Sequence-Specific DNA-Alkylating Agents : The compound's framework has been incorporated into Py-Im polyamide conjugates for sequence-specific DNA binding. These agents have shown promise in silencing specific genes, offering a pathway for targeted cancer therapies and the treatment of viral diseases. Bando and Sugiyama (2006) provide an overview of the design, synthesis, and biological evaluation of these sequence-specific alkylating agents, demonstrating their effectiveness against human cancer cell lines and xenografts (Bando & Sugiyama, 2006).
Material Science and Polymer Synthesis
- Thermoresponsive Polymers : Related chemical structures have been explored in the synthesis of thermoresponsive polymers, such as poly(N-isopropylacrylamide). These polymers are investigated extensively for their potential in drug delivery systems. Convertine et al. (2004) report on the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide, highlighting the importance of the chemical structure in achieving a controlled/living polymerization process (Convertine et al., 2004).
Advanced Heterocyclic Synthesis
- Synthesis of Pyrazoles and Pyrimidines : The compound and its related enaminones have served as precursors in the synthesis of a wide range of heterocyclic compounds, including pyrazoles and pyrimidines, which are of interest for their pharmacological properties. Research by Weng et al. (2018) demonstrates the base-promoted synthesis of densely substituted 2-aminopyridines from N-propargylic β-enaminones, offering a new route for the synthesis of functionalized pyridines with potential biological activity (Weng et al., 2018).
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-3-8(12)9-4-7-5-10-11(2)6-7/h3,5-6H,1,4H2,2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFMDNZHBJWWNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2,5-Dimethylphenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2776689.png)
![3,4-dimethyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2776692.png)



![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2776696.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2776697.png)
![2-{[4-(4-bromobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole](/img/structure/B2776698.png)


![N-[2-(5-Chloroindol-1-yl)ethyl]prop-2-enamide](/img/structure/B2776704.png)
